Cefdinir (Omnicef)

Beschreibung

A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H13N5O5S2 |

|---|---|

Molekulargewicht |

395.4 g/mol |

IUPAC-Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t8-,12-/m1/s1 |

InChI-Schlüssel |

RTXOFQZKPXMALH-PRHODGIISA-N |

SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Isomerische SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Kanonische SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cefdinir's Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of cefdinir, a third-generation cephalosporin antibiotic, to its primary targets, the penicillin-binding proteins (PBPs). Understanding the molecular interactions between cefdinir and these essential bacterial enzymes is crucial for elucidating its mechanism of action, predicting its spectrum of activity, and informing the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefdinir exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of this wall is maintained by a complex polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3]

Cefdinir, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows it to bind to the active site of PBPs and form a stable, covalent acyl-enzyme complex. This irreversible binding inactivates the PBP, preventing the cross-linking of the peptidoglycan layer. The resulting weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

Quantitative Binding Affinity of Cefdinir to PBPs

The binding affinity of cefdinir to various PBPs determines its spectrum of activity and efficacy against different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of PBP activity, or the dissociation constant (Kd), which represents the equilibrium between the ligand-protein complex and its dissociated components. Lower IC50 and Kd values indicate a higher binding affinity.

While comprehensive quantitative data for cefdinir's binding to all PBPs in all relevant pathogens is not exhaustively available in the public domain, existing studies provide valuable insights.

Streptococcus pneumoniae

A study utilizing microscale thermophoresis has provided specific dissociation constants (Kd) for cefdinir's interaction with PBP1A and PBP2X of Streptococcus pneumoniae.

| PBP Target | Cefdinir Kd (µM) | Comparative Cephalosporins Kd (µM) |

| PBP1A | Higher than Cefditoren (0.005 ± 0.004) and Cefcapene | Cefixime: Higher Kd than Cefdinir |

| PBP2X | Lower than Cefditoren (9.70 ± 8.24) and Cefixime | Cefcapene: Lower Kd than Cefdinir |

| Data from a study on the affinity of cefditoren for penicillin-binding proteins.[4] |

Staphylococcus aureus

Qualitative data indicates that cefdinir has a high binding affinity for PBP2 and PBP3 in Staphylococcus aureus 209P.[3] This strong binding is associated with observed morphological changes and antibacterial activity against this pathogen.[3] Cefdinir demonstrates poor affinity for PBP4 in S. aureus.[3]

Escherichia coli

Cefdinir has been reported to exhibit high binding affinities for PBP 1bs, 2, 3, and 4 of Escherichia coli NIHJ JC-2, with poor affinity for PBPs 5 and 6.[3]

Comparative PBP Binding Affinities of Other Cephalosporins

To provide a broader context, the following table summarizes the IC50 values for other cephalosporins against key PBPs in E. coli and S. aureus. This comparative data can help infer the potential binding profile of cefdinir.

| Antibiotic | Organism | PBP1a (IC50, µg/mL) | PBP1b (IC50, µg/mL) | PBP2 (IC50, µg/mL) | PBP3 (IC50, µg/mL) | PBP4 (IC50, µg/mL) |

| Cefepime | E. coli | 0.4 | 3.2 | 0.05 | 0.08 | >128 |

| Ceftazidime | E. coli | 1.3 | 25 | 100 | 0.08 | >128 |

| Cefotaxime | E. coli | 0.8 | 6.3 | 25 | 0.16 | >128 |

| Cefepime | S. aureus | 1.6 | 1.6 | 1.6 | 3.2 | 1.6 |

| Ceftazidime | S. aureus | >128 | >128 | >128 | >128 | >128 |

| Cefotaxime | S. aureus | 6.3 | 3.2 | 6.3 | 3.2 | 6.3 |

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of cefdinir to PBPs is typically determined using a competitive binding assay. This method measures the ability of unlabeled cefdinir to compete with a labeled β-lactam probe for binding to PBPs in bacterial cell membranes or live cells. A commonly used fluorescent probe is Bocillin FL, a derivative of penicillin.

Preparation of Bacterial Membranes

-

Cell Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in an appropriate liquid medium to the mid-logarithmic phase of growth.

-

Cell Harvest: Harvest the bacterial cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells to release the cellular contents. Sonication or French press are common methods.

-

Membrane Isolation: Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Protein Quantification: Resuspend the membrane pellet in buffer and determine the total protein concentration using a standard method such as the Bradford assay.

Competitive Bocillin FL Binding Assay

-

Incubation with Cefdinir: Incubate a fixed amount of the prepared bacterial membrane fraction with increasing concentrations of unlabeled cefdinir for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).

-

Labeling with Bocillin FL: Add a constant, saturating concentration of Bocillin FL to each reaction mixture and incubate for a further period to allow the fluorescent probe to bind to any PBPs not occupied by cefdinir.

-

Termination of Reaction: Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS) and heating the samples.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band corresponding to each PBP will be inversely proportional to the concentration of cefdinir.

-

Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of Bocillin FL binding against the logarithm of the cefdinir concentration to determine the IC50 value for each PBP.

Conclusion

Cefdinir's efficacy as a broad-spectrum cephalosporin is rooted in its high binding affinity for essential penicillin-binding proteins in a range of Gram-positive and Gram-negative bacteria. While a complete quantitative dataset of its binding affinities is still emerging, the available data and comparative analyses confirm its potent inhibitory activity against key PBPs involved in bacterial cell wall synthesis. The standardized experimental protocols outlined in this guide provide a robust framework for further research into the nuanced interactions of cefdinir and other β-lactams with their bacterial targets, which is essential for the continued development of effective antimicrobial therapies.

References

Cefdinir: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy and favorable pharmacokinetic profile have established it as a significant therapeutic agent in the treatment of a variety of bacterial infections. This technical guide provides an in-depth analysis of the molecular structure and chemical properties of Cefdinir, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

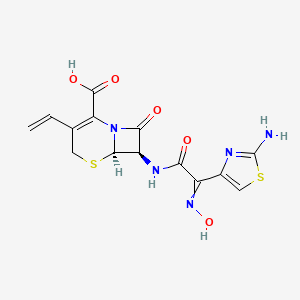

Molecular Structure of Cefdinir

Cefdinir's chemical structure is fundamental to its antibacterial activity and pharmacokinetic characteristics. It is a semi-synthetic antibiotic, distinguished by its cephalosporin nucleus and specific side-chain modifications.[4]

Chemical Formula: C₁₄H₁₃N₅O₅S₂[5]

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]

Molecular Weight: 395.42 g/mol [5]

Key Structural Features:

-

β-Lactam Ring fused to a Dihydrothiazine Ring: This core structure is characteristic of cephalosporins and is essential for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[6]

-

7-aminocephalosporanic acid (7-ACA) nucleus: Cefdinir is built upon this fundamental cephalosporin scaffold.

-

Aminothiazole Ring: This side chain at the C-7 position enhances the antibacterial spectrum, particularly against Gram-negative bacteria.[4]

-

Syn-oxime Group: The (hydroxyimino)acetyl moiety contributes to the stability of the molecule against β-lactamase enzymes produced by some resistant bacteria.

-

Vinyl Group: The ethenyl group at the C-3 position influences the pharmacokinetic properties of the drug.[4]

Molecular Structure Visualization:

Caption: Molecular Structure of Cefdinir.

Chemical Properties of Cefdinir

The chemical properties of Cefdinir dictate its therapeutic utility, including its antibacterial activity, how it is processed by the body, and mechanisms by which bacteria may develop resistance.

Mechanism of Action

Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7] This process is crucial for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.[6]

The key steps in Cefdinir's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefdinir binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[7] PBPs are essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: By binding to PBPs, Cefdinir inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This cross-linking is vital for the strength and rigidity of the cell wall.[7]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[7]

Signaling Pathway of Cefdinir's Mechanism of Action:

Caption: Cefdinir's Mechanism of Action.

Antibacterial Spectrum

Cefdinir is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its stability in the presence of some β-lactamase enzymes allows it to be effective against certain resistant strains.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Cefdinir against Common Pathogens

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 1 | 0.12 | 0.25 |

| Streptococcus pyogenes | ≤0.015 - 0.5 | 0.03 | 0.06 |

| Haemophilus influenzae (β-lactamase positive) | 0.03 - 4 | 0.25 | 0.5 |

| Haemophilus influenzae (β-lactamase negative) | ≤0.015 - 1 | 0.06 | 0.12 |

| Moraxella catarrhalis (β-lactamase positive) | 0.06 - 8 | 0.25 | 0.5 |

| Moraxella catarrhalis (β-lactamase negative) | ≤0.015 - 0.5 | 0.06 | 0.12 |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 - 16 | 0.5 | 2 |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Pharmacokinetics

The pharmacokinetic profile of Cefdinir describes its absorption, distribution, metabolism, and excretion within the human body.

Table 2: Pharmacokinetic Parameters of Cefdinir in Adults

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (Capsule) | 16% (600 mg dose) - 21% (300 mg dose) | [1][8] |

| Bioavailability (Suspension) | 25% | [1] |

| Time to Peak Concentration (Tₘₐₓ) | 2 - 4 hours | [1][8] |

| Effect of Food (High-fat meal) | Cₘₐₓ reduced by 16%, AUC reduced by 10% | [1] |

| Distribution | ||

| Protein Binding | 60% - 70% | [9] |

| Volume of Distribution (Vd) | 0.35 L/kg (Adults) | [9] |

| 0.67 L/kg (Pediatrics) | [9] | |

| Metabolism | ||

| Extent of Metabolism | Not appreciably metabolized | [9] |

| Excretion | ||

| Elimination Half-life (t₁/₂) | 1.7 ± 0.6 hours | [8] |

| Route of Excretion | Primarily renal | [8] |

| Percentage of Dose Excreted Unchanged in Urine | 11.6% (600 mg) - 18.4% (300 mg) | [8] |

| Renal Clearance | 2.0 ± 1.0 mL/min/kg | [8] |

| Hemodialysis | Cefdinir is removed by hemodialysis | [10] |

Resistance Mechanisms

The primary mechanism of resistance to Cefdinir is the production of β-lactamase enzymes by bacteria.[7] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. While Cefdinir is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance. Alterations in the structure of penicillin-binding proteins can also reduce the binding affinity of Cefdinir, leading to decreased susceptibility.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefdinir is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.

Detailed Methodology for Broth Microdilution MIC Testing:

-

Preparation of Cefdinir Stock Solution: A stock solution of Cefdinir is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the Cefdinir stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). This creates a range of Cefdinir concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the bacterial suspension. A growth control well containing only the broth and the inoculum is also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Cefdinir that shows no visible growth.

Experimental Workflow for MIC Determination:

Caption: Workflow for MIC Determination.

Pharmacokinetic Analysis in Humans

Pharmacokinetic studies in humans are essential to understand the absorption, distribution, metabolism, and excretion of Cefdinir.

Detailed Methodology for a Human Pharmacokinetic Study:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study, providing informed consent.

-

Drug Administration: A single oral dose of Cefdinir (e.g., 300 mg or 600 mg capsule) is administered to the subjects after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

-

Sample Analysis: The concentration of Cefdinir in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Vd, and clearance, using non-compartmental or compartmental analysis.[10]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of Cefdinir. A thorough understanding of these fundamental aspects is crucial for the rational use of this important antibiotic in clinical practice and for the development of new and improved cephalosporin derivatives. The data and protocols presented herein serve as a valuable resource for the scientific community engaged in antibacterial research and drug development.

References

- 1. Cefdinir for Oral Suspension USP [dailymed.nlm.nih.gov]

- 2. Cefdinir - Wikipedia [en.wikipedia.org]

- 3. Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefdinir [dailymed.nlm.nih.gov]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cefdinir? [synapse.patsnap.com]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. hhs.texas.gov [hhs.texas.gov]

- 10. Pharmacokinetic Study of an Oral Cephalosporin, Cefdinir, in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. banglajol.info [banglajol.info]

- 12. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Spectrum of Activity of Cefdinir Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of cefdinir, a third-generation oral cephalosporin, against a range of clinically significant bacterial isolates. This document details its efficacy through quantitative data, outlines the methodologies used for its evaluation, and illustrates its mechanism of action and relevant experimental workflows.

Introduction

Cefdinir is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2][3] Cefdinir is stable in the presence of some beta-lactamase enzymes, which confers activity against many organisms resistant to penicillins and some other cephalosporins.[2][4][5] It demonstrates enhanced activity against many Gram-negative and Gram-positive aerobic organisms.[1][6]

Spectrum of Activity: Quantitative Data

The in vitro activity of cefdinir against various clinical isolates is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates.

Table 1: In Vitro Activity of Cefdinir Against Gram-Positive Aerobic Clinical Isolates

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |

| Staphylococcus aureus (oxacillin-susceptible) | 30 | - | 0.25 | 100% |

| Staphylococcus aureus (oxacillin-susceptible) | - | 0.5 | 0.5 | 100% |

| Staphylococcus epidermidis (oxacillin-susceptible) | 24 | - | 0.06 | 100% |

| Staphylococcus haemolyticus | 12 | - | 32 | - |

| Staphylococcus hominis | 10 | - | 0.125 | - |

| Staphylococcus saprophyticus | 10 | - | 4 | - |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | ≤0.06 | - |

| Streptococcus pneumoniae (penicillin-intermediate) | - | - | - | 70.1% |

| Streptococcus pyogenes | - | - | ≤0.06 | 100% |

| Streptococcus pyogenes | - | ≤0.03 | ≤0.03 | 100% |

| Group B Streptococci | - | ≤0.03 | 0.06 | 100% |

| Viridans group streptococci | - | 0.25 | 2 | 88% |

Data sourced from multiple studies for comparative purposes.[7][8][9][10]

Table 2: In Vitro Activity of Cefdinir Against Gram-Negative Aerobic Clinical Isolates

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |

| Escherichia coli | - | 0.25 | 0.5 | 95% |

| Escherichia coli | 456 | - | - | 98.7% |

| Haemophilus influenzae (β-lactamase+) | - | - | 0.5 | 85.0% |

| Haemophilus influenzae | - | - | 1.5 | - |

| Klebsiella spp. | - | 0.12 | 1 | 95% |

| Moraxella catarrhalis | - | - | ≤0.12 | - |

Data sourced from multiple studies for comparative purposes.[7][9][10][11]

Detailed Experimental Protocols

The determination of cefdinir's in vitro activity relies on standardized antimicrobial susceptibility testing methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

-

Preparation of Cefdinir Stock Solution: A stock solution of cefdinir is prepared by dissolving a known weight of standard cefdinir powder in a suitable solvent as specified by CLSI guidelines. Further dilutions are made to achieve the desired concentration range.

-

Inoculum Preparation: The test organism is cultured on an appropriate agar medium to obtain isolated colonies. Several colonies are then used to inoculate a broth medium, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Procedure: The broth microdilution assay is performed in microtiter plates. Each well contains a specific concentration of cefdinir in a cation-adjusted Mueller-Hinton broth. The prepared bacterial inoculum is added to each well.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of cefdinir at which there is no visible growth of the organism.[12][13] Quality control is performed using reference strains as recommended by CLSI.[12][13]

3.2. Disk Diffusion Method

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to cefdinir.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Application of Cefdinir Disk: A paper disk impregnated with 5 µg of cefdinir is placed on the surface of the inoculated agar plate.[12][13]

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

-

Interpretation of Results: The diameter of the zone of growth inhibition around the cefdinir disk is measured. The susceptibility of the isolate (susceptible, intermediate, or resistant) is determined by comparing the zone diameter to the interpretive criteria provided by the CLSI.[12][13]

Mechanism of Action and Resistance

Cefdinir's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[3] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and leading to a weakened cell wall and eventual cell lysis.[3]

Resistance to cefdinir can occur through several mechanisms, including:

-

Hydrolysis by certain β-lactamase enzymes.[14]

-

Alteration of penicillin-binding proteins (PBPs), reducing the binding affinity of cefdinir.[12][13][14]

-

Decreased permeability of the bacterial outer membrane to the antibiotic.[12][13][14]

Cefdinir is notably inactive against methicillin-resistant staphylococci (MRSA), penicillin-resistant streptococci, and Enterococcus species.[14][15][16]

Visualizations

5.1. Mechanism of Action of Cefdinir

Caption: Cefdinir's mechanism of action: Inhibition of bacterial cell wall synthesis.

5.2. Experimental Workflow: Broth Microdilution MIC Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefdinir.

References

- 1. researchgate.net [researchgate.net]

- 2. hhs.texas.gov [hhs.texas.gov]

- 3. What is the mechanism of Cefdinir? [synapse.patsnap.com]

- 4. CEFDINIR CAPSULES, USP 300 mg Rx only To reduce the development of drug-resistant bacteria and maintain the effectiveness of cefdinir and other antibacterial drugs, cefdinir should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria. [dailymed.nlm.nih.gov]

- 5. CEFDINIR CAPSULES, USP 300 mg Rx only To reduce the development of drug-resistant bacteria and maintain the effectiveness of cefdinir and other antibacterial drugs, cefdinir should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria. [dailymed.nlm.nih.gov]

- 6. Cefdinir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Comparative in vitro activity of cefdinir (CI-983; FK-482) against staphylococci, gram-negative bacilli and respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antistaphylococcal activity of cefdinir, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [In vitro antibacterial activity of cefdinir against isolates of respiratory tract pathogens in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potency and spectrum reevaluation of cefdinir tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cefdinir activity against contemporary North American isolates from community-acquired urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cefdinir for Oral Suspension USP [dailymed.nlm.nih.gov]

- 13. Cefdinir for Oral Suspension USP [dailymed.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. medcentral.com [medcentral.com]

- 16. droracle.ai [droracle.ai]

In Vitro Susceptibility of Streptococcus pneumoniae to Cefdinir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pneumoniae to Cefdinir, a third-generation oral cephalosporin. The document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and outlines the primary mechanisms of resistance.

Executive Summary

Cefdinir demonstrates excellent in vitro activity against penicillin-susceptible Streptococcus pneumoniae (PSSP).[1][2][3][4] However, its efficacy diminishes significantly against strains with intermediate or high-level resistance to penicillin.[1][2] This guide collates susceptibility data from various studies, providing clear metrics for assessing Cefdinir's potential utility in different clinical and research settings. Standardized methodologies for determining susceptibility, primarily broth microdilution and disk diffusion, are detailed to ensure reproducibility and accurate interpretation of results. The underlying mechanism of resistance in S. pneumoniae to beta-lactam antibiotics, including Cefdinir, is primarily due to alterations in penicillin-binding proteins (PBPs).[5][6]

Quantitative Susceptibility Data

The in vitro activity of Cefdinir against Streptococcus pneumoniae is typically quantified using Minimum Inhibitory Concentration (MIC) values and susceptibility rates. These are often stratified by the pneumococcus's susceptibility to penicillin.

Table 1: Cefdinir MIC Distribution for Streptococcus pneumoniae

| Penicillin Susceptibility Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Penicillin-Susceptible (PSSP) | 0.06 - 0.25 | 0.5 | [7][8][9] |

| Penicillin-Intermediate (PISP) | 0.5 - 4 | 1 - 16 | [2][8][9] |

| Penicillin-Resistant (PRSP) | 4 - 16 | >16 | [8][9] |

Table 2: Cefdinir Susceptibility Rates for Streptococcus pneumoniae

| Penicillin Susceptibility Status | Susceptibility Rate (%) | Reference |

| Penicillin-Susceptible (PSSP) | 98.4 - 100 | [1][2] |

| Penicillin-Intermediate (PISP) | 49.2 - 70.1 | [1][2] |

| Penicillin-Resistant (PRSP) | <1 - 21.8 | [1][8] |

Table 3: Interpretive Criteria for Cefdinir Susceptibility Testing against S. pneumoniae

| Method | Susceptible | Intermediate | Resistant | Reference |

| MIC (µg/mL) | ≤ 0.5 | 1.0 | ≥ 2.0 | [10][11][12] |

| Disk Diffusion (5 µg disk) Zone Diameter (mm) | ≥ 23 | 20 - 22 | ≤ 19 | [10][11][12] |

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.[13]

Broth Microdilution Method

This method is considered the reference standard for determining MIC values.[13]

Protocol:

-

Isolate Preparation: Subculture S. pneumoniae isolates on a suitable agar medium, such as sheep blood agar, and incubate at 35°C in a CO₂-enriched atmosphere for 18-24 hours.[14]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. This suspension should be used within 15 minutes of preparation.[14]

-

Panel Inoculation: Use commercially available or in-house prepared microdilution panels containing serial twofold dilutions of Cefdinir. The panels are inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the inoculated panels at 35°C for 20-24 hours in a non-CO₂ incubator.

-

MIC Determination: The MIC is the lowest concentration of Cefdinir that completely inhibits visible growth of the organism.

-

Quality Control: The quality control strain Streptococcus pneumoniae ATCC 49619 should be tested concurrently. The expected MIC range for Cefdinir against this strain is 0.06-0.25 µg/mL.[10][11][12]

References

- 1. droracle.ai [droracle.ai]

- 2. [In vitro antibacterial activity of cefdinir against isolates of respiratory tract pathogens in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro susceptibility of recent clinical isolates of pneumococci to the investigational cephalosporin cefditoren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial activity of cefditoren and other oral antibiotics against Streptococcus pneumoniae, isolated from children with community acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. antibiotics.or.jp [antibiotics.or.jp]

- 10. academic.oup.com [academic.oup.com]

- 11. Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nicd.ac.za [nicd.ac.za]

Cefdinir's Efficacy Against Beta-Lactamase-Producing Haemophilus influenzae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haemophilus influenzae is a significant pathogen in community-acquired respiratory tract infections. The emergence of beta-lactamase-producing strains has complicated treatment, rendering many penicillin-class antibiotics ineffective.[1][2] Cefdinir, an oral third-generation cephalosporin, has demonstrated robust activity against many of these resistant strains.[3][4][5] This technical guide provides an in-depth analysis of cefdinir's in-vitro activity, the experimental protocols used for its evaluation, and the underlying mechanisms of action and resistance.

In-Vitro Activity of Cefdinir

Cefdinir exhibits potent in-vitro activity against Haemophilus influenzae, including strains that produce beta-lactamase.[3][4] Its stability in the presence of common plasmid-mediated beta-lactamases allows it to maintain efficacy where other beta-lactam antibiotics may fail.[3][5]

Comparative Susceptibility Data

The following tables summarize the minimum inhibitory concentrations (MICs) of cefdinir and comparator agents against beta-lactamase producing H. influenzae.

| Antibiotic | MIC Range (mg/L) | MIC90 (mg/L) |

| Cefdinir | 0.125 - 1 | ≤ 1 |

| Cefixime | Not Specified | Not Specified |

| Cefuroxime | Not Specified | Not Specified |

| Cefaclor | Not Specified | Not Specified |

| Amoxicillin/Clavulanic Acid | Not Specified | Not Specified |

| Amoxicillin | Predictably Poor Activity | Not Specified |

Table 1: Comparative in-vitro activity of various antibiotics against beta-lactamase producing H. influenzae. Data extracted from a study involving 100 beta-lactamase producing clinical isolates.[6]

| Antibiotic | MIC90 (μg/ml) |

| Cefdinir | 0.12 - 0.5 |

| Cefixime | Not Specified |

| Cefaclor | Not Specified |

| Cefuroxime | Not Specified |

Table 2: MIC90 values for Cefdinir against H. influenzae from a study with over 700 pathogens.[7]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard microdilution method is employed to determine the MIC of cefdinir against H. influenzae.

Bacterial Strains and Culture:

-

Clinical isolates of H. influenzae are used, with a subset identified as beta-lactamase producers.

-

Strains are stored at -70°C in a suitable medium like brain-heart infusion with glycerol.

-

Identification is confirmed using standard microbiological techniques, including tests for X and V factor requirements.

MIC Assay:

-

Medium: Isosensitest broth with supplements is commonly used.

-

Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared.

-

Microdilution: The assay is performed in microtiter plates where serial dilutions of cefdinir and comparator antibiotics are prepared.

-

Incubation: The plates are incubated under appropriate atmospheric and temperature conditions.

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Detection of Beta-Lactamase Production

The chromogenic cephalosporin method is a widely used qualitative test to detect the presence of beta-lactamase enzymes.

Principle: This method utilizes a chromogenic cephalosporin (e.g., nitrocefin) which changes color upon hydrolysis of its beta-lactam ring by a beta-lactamase.

Procedure:

-

A solution of the chromogenic cephalosporin is prepared.

-

A small amount of the bacterial colony is smeared onto a filter paper or directly into the solution.

-

A rapid color change (e.g., from yellow to red) indicates a positive result for beta-lactamase production.

Visualizing Key Pathways and Processes

Mechanism of Beta-Lactamase Resistance and Cefdinir's Action

Beta-lactamase enzymes confer resistance by hydrolyzing the beta-lactam ring of antibiotics like penicillin and ampicillin, rendering them inactive. Cefdinir's molecular structure provides stability against many of these enzymes, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.

Caption: Cefdinir's stability against beta-lactamase hydrolysis allows it to inhibit bacterial cell wall synthesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of evaluating the in-vitro activity of cefdinir against H. influenzae follows a structured workflow from sample collection to data analysis.

Caption: A typical workflow for determining the antimicrobial susceptibility of H. influenzae isolates.

Mechanisms of Beta-Lactam Resistance in H. influenzae

Resistance to beta-lactam antibiotics in H. influenzae is primarily mediated by two mechanisms: the production of beta-lactamase enzymes and alterations in penicillin-binding proteins (PBPs), which can sometimes occur in the absence of beta-lactamase production (BLNAR).

Caption: Major mechanisms of beta-lactam resistance in Haemophilus influenzae.

Clinical Implications and Conclusion

Cefdinir's demonstrated in-vitro efficacy against beta-lactamase-producing H. influenzae translates to positive clinical outcomes in the treatment of various respiratory tract infections, including community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute bacterial otitis media.[3][4][8] While cefdinir is a valuable therapeutic option, it is important to note that beta-lactamase-negative, ampicillin-resistant (BLNAR) strains of H. influenzae may exhibit reduced susceptibility to cefdinir.[3] Continuous surveillance of resistance patterns is crucial for guiding appropriate antibiotic selection. This technical guide provides a foundational understanding of cefdinir's activity and the methodologies used in its assessment, serving as a resource for ongoing research and development in the field of infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial resistance in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Cefdinir: a review of its use in the management of mild-to-moderate bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro activity evaluations of cefdinir (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

Pharmacokinetics and pharmacodynamics of Cefdinir in preclinical models

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefdinir in Preclinical Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefdinir, a third-generation oral cephalosporin. The information is compiled from various preclinical studies to serve as a technical resource for professionals in drug development and research. Cefdinir exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens by inhibiting bacterial cell wall synthesis.[1][2] Understanding its PK/PD profile in animal models is crucial for predicting clinical efficacy and designing optimal dosing regimens.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of Cefdinir has been characterized in several animal species. Absorption, distribution, metabolism, and excretion (ADME) studies reveal species-specific differences, particularly in oral bioavailability.[3]

Absorption and Bioavailability

Following oral administration, Cefdinir is rapidly absorbed, though bioavailability varies significantly across preclinical models.[2][3] In rats and mice, oral absorption is relatively poor, whereas it is moderate in rabbits and highest in dogs.[3] Plasma concentrations of Cefdinir increase with the dose; however, these increases are less than dose-proportional at higher doses.[4] The area under the concentration-time curve (AUC) demonstrates a linear relationship with dose in rats and dogs within specific ranges.[3]

Distribution

Cefdinir distributes into various body tissues, but generally does not cross the blood-brain barrier.[1] Following oral administration in rats, the highest concentrations are typically found in the gastrointestinal tract, urinary bladder, and kidneys.[1] The volume of distribution is often equivalent to that of the extracellular fluid volume.[1] Serum protein binding is also species-dependent, ranging from 60-77% in mouse and rabbit serum to 90-93% in rat and dog serum.[3]

Metabolism and Excretion

Cefdinir is not significantly metabolized, with its antimicrobial activity primarily attributed to the parent drug.[4] Elimination occurs mainly through renal excretion of the unchanged drug.[3][4] The elimination half-life is approximately 1.5 to 2.0 hours in most models.[2] Studies in rats with acute kidney injury showed a significant decrease in the urinary excretion of cefdinir, leading to a notable increase in plasma concentrations, highlighting the importance of renal function in its clearance.[5]

Table 1: Pharmacokinetic Parameters of Cefdinir Following Oral Administration in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mouse | 20 | - | - | - | - | 12.6 | [3] |

| Rat | 20 | - | - | - | - | 15.3 | [3] |

| Rat (Female) | 100 | 4.86 | 2.0 | 23.9 | 1.83 | - | [1] |

| Rabbit | 20 | - | - | - | - | 32.3 | [3] |

| Dog | 20 | - | - | - | 2.3 | 72.3 |[3] |

Table 2: Tissue Distribution of Cefdinir in Rats and Rabbits 1-hour Post-Dose

| Species | Dose (mg/kg) | Tissue | Tissue:Plasma Concentration Ratio |

|---|---|---|---|

| Rabbit | 20 (IV) | Kidney | 6.95 |

| Rabbit | 20 (IV) | Liver | 0.30 |

| Rabbit | 20 (IV) | Lung | 0.28 |

| Rabbit | 20 (IV) | Heart | 0.13 |

| Rabbit | 20 (IV) | Spleen | 0.08 |

| Rat | - | Kidney | ~8x Plasma |

| Rat | - | Liver | ~3x Plasma |

Data derived from FDA pharmacology reviews and other cited studies.[1][6]

Pharmacodynamics in Preclinical Models

The efficacy of Cefdinir, like other β-lactam antibiotics, is primarily dependent on the duration for which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen (%fT>MIC).

In Vivo Efficacy

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antibiotics.[7][8] Studies have demonstrated Cefdinir's potent oral activity against infections caused by key pathogens such as Staphylococcus aureus and Haemophilus influenzae in mouse models.[9] Its efficacy is maintained against many β-lactamase-producing strains.[2][9][10]

Table 3: In Vivo Efficacy (PD50) of Oral Cefdinir in Mouse Infection Models

| Pathogen | Strain Characteristic | Infection Model | PD50 (mg/kg) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | β-lactamase non-producing | Subcutaneous Abscess | 11 | [9] |

| Staphylococcus aureus | β-lactamase producing | Subcutaneous Abscess | 24 | [9] |

| Staphylococcus aureus | β-lactamase non-producing | Systemic Infection | 2.7 | [9] |

| Staphylococcus aureus | β-lactamase producing | Systemic Infection | 2.3 | [9] |

| Haemophilus influenzae | β-lactamase non-producing | Systemic Infection | 5.8 | [9] |

| Haemophilus influenzae | β-lactamase producing | Systemic Infection | 3.1 |[9] |

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.[11] Cefdinir demonstrates a significant PAE against Gram-positive cocci like S. aureus and S. pneumoniae.[12][13] It also shows a PAE against key Gram-negative respiratory pathogens, including H. influenzae and Moraxella catarrhalis.[12]

Table 4: Post-Antibiotic Effect (PAE) of Cefdinir (at 4x MIC)

| Pathogen | PAE Duration (hours) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.1 - 1.4 | [12] |

| Streptococcus pneumoniae | 0.9 - 1.1 | [12] |

| Haemophilus influenzae | 0.4 - 0.8 | [12] |

| Moraxella catarrhalis | 0.65 - 0.95 | [12] |

| Escherichia coli | 0.5 - 0.7 |[12] |

Key Experimental Protocols

Protocol: Neutropenic Thigh Infection Model

This model is widely used to determine the PK/PD parameters that correlate with antibiotic efficacy.[7][14]

-

Animal Model: Swiss albino or similar mice are used.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[15]

-

Inoculum Preparation: The challenge organism (e.g., S. pneumoniae, S. aureus) is grown to a logarithmic phase and then diluted in saline or phosphate-buffered saline to the desired concentration (typically 10^6 to 10^7 CFU/mL).

-

Infection: A 0.1 mL volume of the bacterial suspension is injected into the posterior thigh muscles of the mice.

-

Drug Administration: Cefdinir treatment is initiated 1-2 hours post-infection. The drug is typically administered via oral gavage or subcutaneous injection at various dose levels and frequencies.

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thighs are aseptically removed, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The change in bacterial count (log10 CFU) over the 24-hour period is calculated and correlated with PK/PD indices (e.g., %fT>MIC, fAUC/MIC) to determine the driver of efficacy.

Protocol: Bioanalytical Method for Cefdinir Quantification in Plasma

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining Cefdinir concentrations in plasma or serum samples.[16]

-

Sample Preparation:

-

Thaw frozen plasma/serum samples.

-

To a 250 µL aliquot of plasma, add an internal standard (e.g., Cefaclor, Cephalexin).[17]

-

Perform protein precipitation by adding a solvent like methanol or 6% trichloroacetic acid.[16]

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]

-

Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common composition is 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 285 nm.[16]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of Cefdinir in blank plasma over a relevant concentration range (e.g., 0.05 to 5.0 µg/mL).

-

The concentration of Cefdinir in the unknown samples is determined by comparing the peak area ratio of Cefdinir to the internal standard against the calibration curve.

-

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and concepts in the preclinical evaluation of Cefdinir.

Caption: Workflow for a Preclinical PK/PD Study of Cefdinir.

Caption: Conceptual Model of PK/PD Integration for Cefdinir.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Cefdinir: an expanded-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetic changes of cefdinir and cefditoren and its molecular mechanisms in acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephradine: absorption, excretion, and tissue distribution in animals of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 8. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo therapeutic efficacy of cefdinir (FK482), a new oral cephalosporin, against Staphylococcus aureus and Haemophilus influenzae in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bactericidal activity and postantibiotic effect of cefdinir (Cl 983, FK 482) against selected pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Post-antibiotic effects of cefdinir on Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus pyrogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Antibiotic Drug Cefdinir in Human Plasma Using Liquid Chromatography Tandem Mass Spectroscopy [scirp.org]

Cefdinir Degradation in Aqueous Solutions: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefdinir in aqueous solutions. Cefdinir, a third-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions, impacting its stability and efficacy. This document details the primary degradation routes, kinetics, and influencing factors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Degradation Pathways

Cefdinir primarily degrades in aqueous solutions through two main routes: hydrolysis of the β-lactam ring and pH-dependent isomerizations .[1] The specific degradation products and the rate of their formation are significantly influenced by factors such as pH, temperature, and exposure to light.

Hydrolytic Degradation

The central mechanism of Cefdinir degradation involves the hydrolytic cleavage of the four-membered β-lactam ring, a characteristic feature of cephalosporins.[2] This process renders the antibiotic inactive. The hydrolysis of Cefdinir is catalyzed by both acidic and basic conditions.

In acidic to neutral solutions, hydrolysis can also lead to the formation of lactone derivatives.[3] Specifically, γ-lactones with a β-lactam ring opening have been identified as major degradation products. These are formed as a mixture of four diastereoisomers resulting from isomerizations at the C-6 position and the lactone methyl group.[3]

Isomerization

Cefdinir can undergo several pH-dependent isomerization reactions, including:

-

Epimerization at C-6 and C-7: The stereochemistry at these positions can change, leading to the formation of epimers.[1] The C-6 and C-7 isomerization has been observed to be pH-dependent, particularly at a pH greater than or equal to 9.[3]

-

Lactonization: As mentioned, intramolecular reactions can lead to the formation of lactone structures.[1]

-

Syn-anti isomerization of the N-oxime function: The configuration of the oxime group can also change.[1]

Quantitative Analysis of Cefdinir Degradation

Forced degradation studies are crucial for understanding the stability of a drug substance. The following table summarizes the quantitative degradation of Cefdinir under various stress conditions.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 minutes | 20.14% | [4] |

| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.83% | [4] |

| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% | [4] |

| Thermal Degradation | Dry Heat | 60°C | 60 minutes | 20.12% | [4] |

| Photolytic Degradation | UV Light (254 nm and 366 nm) | Ambient | 48 hours | N/A | [4] |

N/A: Specific percentage of degradation was not provided in the cited source, but the study indicated that degradation occurred.

Key Degradation Products

Several major degradation products of Cefdinir have been isolated and characterized using techniques such as HPLC, UV, IR, 1H-NMR, and mass spectrometry.[1] Some of the key identified impurities and degradation products include:

-

Cefdinir 7-Epimer: An isomer with a different stereochemical configuration at the 7th position.[5][6][7][8]

-

Cefdinir Decarboxy Open Ring Lactone: A product formed through both β-lactam ring opening and lactonization.[7][9]

-

Cefdinir Lactone: A general term for lactone derivatives formed during degradation.[10]

-

Cefdinir Sulfoxide: An oxidation product.[9]

-

E-Cefdinir: A geometric isomer.[9]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for forced degradation studies and the analytical methods used for quantification.

Forced Degradation Studies

The following protocols are based on the work of Hamrapurkar et al. (2011).[4]

4.1.1. Acid-Induced Degradation

-

Prepare a stock solution of Cefdinir (1 mg/mL).

-

To 10 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1 M HCl.

-

Reflux the mixture at 60°C for approximately six hours.

-

Allow the solution to cool to room temperature.

-

Neutralize the solution to pH 7 by adding 0.1 M NaOH.

-

Dilute the neutralized solution to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

-

Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL for analysis.[4]

4.1.2. Base-Induced Degradation

-

Prepare a stock solution of Cefdinir (1 mg/mL).

-

To 10 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1 M NaOH.

-

Reflux the mixture at 60°C for approximately six hours.

-

Allow the solution to cool to room temperature.

-

Neutralize the solution to pH 7 by adding 0.1 M HCl.

-

Dilute the neutralized solution to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

-

Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL for analysis.[4]

4.1.3. Oxidative Degradation

-

Prepare a stock solution of Cefdinir (1 mg/mL).

-

To 10 mL of the stock solution, add 10 mL of 30% H₂O₂ solution.

-

Reflux the mixture at 60°C for approximately six hours.

-

Allow the solution to cool to room temperature.

-

Dilute the solution to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.

-

Further dilute 10 mL of this solution to 100 mL with the mobile phase to get a final concentration of 10 µg/mL for analysis.[4]

4.1.4. Photolytic Degradation

-

Expose approximately 50 mg of Cefdinir to short (254 nm) and long (366 nm) wavelength UV light for 48 hours.

-

Dissolve the exposed sample in 10 mL of methanol.

-

Make up the volume to 50 mL in a volumetric flask using the mobile phase.

-

Dilute 1 mL of this stock solution with the mobile phase to a final concentration equivalent to 10 µg/mL of Cefdinir for analysis.[4]

Analytical Methodology: HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed to separate and quantify Cefdinir from its degradation products.

Chromatographic Conditions:

-

Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A mixture of HPLC grade water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[4] The mobile phase should be filtered through a 0.45-μm nylon filter and degassed by sonication for 15 minutes before use.[4]

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 286 nm.

-

Temperature: Room temperature.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for studying Cefdinir degradation.

Caption: Major degradation pathways of Cefdinir in aqueous solutions.

Caption: General experimental workflow for Cefdinir degradation studies.

Conclusion

The degradation of Cefdinir in aqueous solutions is a multifaceted process involving hydrolysis and isomerization, heavily influenced by pH and other environmental stressors. A thorough understanding of these degradation pathways is paramount for the development of stable pharmaceutical formulations and for ensuring the therapeutic efficacy and safety of Cefdinir. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Further research into the specific kinetics of each degradation pathway and the toxicological profiles of the degradation products will continue to be of high importance.

References

- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cefdinir? [synapse.patsnap.com]

- 3. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. pharmaceresearch.com [pharmaceresearch.com]

- 7. Cefdinir 7-Epimer | CAS No- 178601-89-3 | Simson Pharma Limited [simsonpharma.com]

- 8. molcan.com [molcan.com]

- 9. Cefdinir related compound A (Cefdinir open ring lactone a,b,c and d) - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. pharmaceresearch.com [pharmaceresearch.com]

The Dawn of a New-Generation Antibiotic: A Technical Deep Dive into the Discovery and Synthesis of Cefdinir and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cefdinir, a third-generation oral cephalosporin, and its analogues. Developed by Fujisawa Pharmaceutical Co., Ltd. in the late 20th century, Cefdinir emerged as a significant advancement in the treatment of a wide range of bacterial infections. This document delves into the historical context of its discovery, details the chemical synthesis of the parent molecule and its derivatives, and presents a structured compilation of its antibacterial activity. Furthermore, it outlines the experimental protocols for both synthesis and microbiological evaluation, and explores the structure-activity relationships that have guided the development of Cefdinir analogues.

Discovery and Development of Cefdinir

Cefdinir was discovered by scientists at the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma).[1][2] The pioneering work was led by a team of researchers including Y. Inamoto, K. Sakane, T. Kamimura, and T. Takaya, who were instrumental in its synthesis and the investigation of its structure-activity relationships.[3][4] The initial patent for Cefdinir was filed in 1979, and the drug was first approved for medical use in Japan in 1991.[5] It later received FDA approval in the United States on December 4, 1997.[5]

The development of Cefdinir was driven by the need for an oral cephalosporin with a broad spectrum of activity, particularly against common respiratory pathogens, and improved stability against β-lactamases, the enzymes responsible for bacterial resistance to many penicillin and cephalosporin antibiotics. The key structural features of Cefdinir, a vinyl group at the 3-position and a 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group at the 7-position of the cephem nucleus, were the result of extensive structure-activity relationship (SAR) studies aimed at optimizing its antibacterial profile and oral bioavailability.[6]

Chemical Synthesis of Cefdinir and its Analogues

The synthesis of Cefdinir and its analogues is a complex multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA) or a related cephalosporin intermediate. Various synthetic routes have been developed to improve yield, purity, and cost-effectiveness.

General Synthesis of the Cefdinir Core Structure

A common synthetic pathway to Cefdinir involves the following key steps:

-

Modification of the C-3 Position: The synthesis often begins with the modification of the 3-position of the cephalosporin nucleus to introduce the characteristic vinyl group. This can be achieved through various chemical transformations.

-

Acylation of the C-7 Amino Group: The 7-amino group of the cephem intermediate is then acylated with a protected 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid derivative.

-

Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the final Cefdinir molecule.

A representative synthetic scheme is outlined below:

Synthesis of Cefdinir Analogues

The exploration of Cefdinir analogues has primarily focused on modifications at the C-3 and C-7 positions of the cephem nucleus to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.

-

C-3 Position Analogues: Studies have investigated the replacement of the vinyl group with other substituents such as substituted vinyl moieties, alkynyl groups, and various heterocyclic rings.[1][7] While some modifications led to potent antibacterial agents, the 3-vinyl group was found to be crucial for good oral absorption.[1]

-

C-7 Position Analogues: Modifications of the 7-acyl side chain have also been explored to improve affinity for penicillin-binding proteins (PBPs) and stability to β-lactamases. This has included the introduction of different oxime substituents and alterations to the aminothiazole ring.[3]

Experimental Protocols

Synthesis of Cefdinir (A Representative Protocol)

The following is a generalized protocol based on common synthetic strategies. Specific reagents, reaction conditions, and purification methods may vary based on the chosen synthetic route.

Step 1: Preparation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

This intermediate is a key precursor for Cefdinir synthesis and can be prepared from 7-ACA through a series of reactions involving the modification of the C-3 acetoxymethyl group to a vinyl group.

Step 2: Acylation of 7-AVCA

-

Suspend 7-AVCA in a suitable organic solvent (e.g., dichloromethane).

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) to protect the carboxylic acid and amino groups.

-

Cool the reaction mixture and add an activated derivative of 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (e.g., an acid chloride or a thioester).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction with a proton source (e.g., water or alcohol).

Step 3: Deprotection and Isolation

-

Remove the protecting groups under appropriate conditions (e.g., acidic or basic hydrolysis).

-

Adjust the pH of the solution to precipitate the crude Cefdinir.

-

Collect the solid by filtration and wash with appropriate solvents.

-

Purify the crude product by recrystallization or chromatography to obtain pure Cefdinir.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Cefdinir and its analogues is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Preparation of Inoculum: Grow the bacterial strain to be tested on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-24 hours.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Biological Activity and Structure-Activity Relationship (SAR)

The antibacterial activity of Cefdinir and its analogues is presented in the following tables, summarizing their Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria.

Antibacterial Spectrum of Cefdinir

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | ≤0.015 - 1 | 0.12 | 0.5 |

| Haemophilus influenzae | ≤0.03 - 1 | 0.06 | 0.12 |

| Moraxella catarrhalis | ≤0.03 - 0.5 | 0.06 | 0.12 |

| Staphylococcus aureus (MSSA) | 0.06 - 4 | 0.25 | 1 |

| Streptococcus pyogenes | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Escherichia coli | 0.12 - >128 | 0.5 | 4 |

| Klebsiella pneumoniae | 0.12 - >128 | 0.5 | 8 |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MSSA: Methicillin-susceptible Staphylococcus aureus.

Structure-Activity Relationship of Cefdinir Analogues

The following diagram illustrates the key structural components of Cefdinir that are critical for its biological activity and have been the focus of analogue development.

Conclusion

Cefdinir represents a landmark achievement in the field of cephalosporin antibiotics, offering a potent and orally bioavailable treatment option for a variety of bacterial infections. The journey of its discovery and the subsequent exploration of its analogues have provided valuable insights into the structure-activity relationships of this important class of drugs. The synthetic pathways and experimental protocols detailed in this guide serve as a valuable resource for researchers and drug development professionals working on the next generation of antibacterial agents. Continued research into novel analogues and formulations of Cefdinir holds the promise of further enhancing its clinical utility and combating the ever-growing challenge of antimicrobial resistance.

References

- 1. [Studies on FK482 (Cefdinir). IV. Synthesis and structure-activity relationships of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]- 3-substituted cephalosporin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Studies on FK482 (Cefdinir). III. Synthesis and structure-activity relationships of 7 beta-[(Z)-2-aryl-2-hydroxyiminoacetamido]-3-vinyl-3- cephem-4-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on FK482 (Cefdinir). IV. Synthesis and Structure-Activity Relationships of 7β-[(Z)-2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-substituted Cephalosporin Derivatives [jstage.jst.go.jp]

- 5. Cefdinir - Wikipedia [en.wikipedia.org]

- 6. [A new oral cephem, cefdinir: its structure-activity relationships and biological profile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally active cephalosporins: synthesis, structure-activity relationships and oral absorption of 3-[(E) and (Z)-2-substituted vinyl]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenge of Cefdinir Resistance in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of antibiotic resistance in Escherichia coli poses a significant threat to global public health. Cefdinir, a third-generation oral cephalosporin, has been a valuable tool in treating infections caused by this versatile pathogen. However, the emergence and spread of Cefdinir-resistant E. coli strains necessitate a deeper understanding of the underlying molecular mechanisms. This technical guide provides an in-depth analysis of the core resistance mechanisms employed by E. coli against Cefdinir, including enzymatic degradation by β-lactamases, alterations in drug targets, reduced cellular permeability, and active drug efflux. By presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to combat this growing challenge and develop novel therapeutic strategies.

Core Mechanisms of Cefdinir Resistance in Escherichia coli

Escherichia coli has developed a sophisticated arsenal of resistance mechanisms to counteract the antimicrobial effects of Cefdinir. These mechanisms can be broadly categorized into four main groups:

1.1. Enzymatic Degradation by β-Lactamases: The primary and most clinically significant mechanism of Cefdinir resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3]

-

Extended-Spectrum β-Lactamases (ESBLs): These enzymes are a major concern and can hydrolyze a wide range of cephalosporins, including Cefdinir.[4][5] The most prevalent ESBLs in E. coli belong to the CTX-M family, with CTX-M-15 being a particularly widespread and potent variant.[6][7][8] Other ESBL families, such as TEM and SHV, also contribute to Cefdinir resistance.[9][10] The genes encoding these enzymes are often located on mobile genetic elements like plasmids, facilitating their rapid dissemination among bacterial populations.[1][10][11]

-

AmpC β-Lactamases: These are Ambler class C cephalosporinases that can be chromosomally or plasmid-encoded.[12][13][14] While chromosomal ampC in E. coli is typically expressed at low levels, mutations in its promoter and attenuator regions can lead to overproduction, resulting in resistance to Cefdinir and other cephalosporins.[13][15] Plasmid-mediated AmpC (pAmpC) enzymes, such as CMY-2, are also a significant cause of resistance.[16] Notably, AmpC β-lactamases are generally not inhibited by common β-lactamase inhibitors like clavulanic acid.

1.2. Alterations in Penicillin-Binding Proteins (PBPs): Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for peptidoglycan synthesis in the bacterial cell wall.[17] Mutations in the genes encoding these target proteins, particularly PBP3 (encoded by the ftsI gene), can reduce the binding affinity of Cefdinir, leading to decreased susceptibility.[17][18][19][20] Recent studies have identified specific amino acid insertions in PBP3 that contribute to resistance against broad-spectrum cephalosporins.[18][19]

1.3. Reduced Permeability via Porin Modifications: The outer membrane of Gram-negative bacteria like E. coli acts as a selective barrier, and the entry of hydrophilic antibiotics such as Cefdinir is primarily mediated by porin channels.[21][22][23] Downregulation or mutations in the genes encoding major outer membrane porins, such as OmpF and OmpC, can restrict the influx of Cefdinir into the periplasmic space, thereby reducing its access to the PBP targets.[21][22][24] The loss or alteration of these porins often works in concert with other resistance mechanisms, such as β-lactamase production, to confer higher levels of resistance.[1]

1.4. Active Efflux Pumps: E. coli possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including Cefdinir, out of the cell.[25][26][27] The most clinically significant of these is the AcrAB-TolC efflux system, which belongs to the Resistance-Nodulation-Division (RND) family.[28][29] Overexpression of this pump can decrease the intracellular concentration of Cefdinir, contributing to reduced susceptibility.[25][27] While efflux pumps alone may only confer low-level resistance, they can act synergistically with other resistance mechanisms to produce clinically significant resistance.[25]

Quantitative Data on Cefdinir Resistance

The following tables summarize key quantitative data related to Cefdinir resistance in E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Cefdinir against Resistant E. coli Strains

| E. coli Strain Type | Resistance Mechanism(s) | Cefdinir MIC Range (μg/mL) | Reference(s) |

| ESBL-producing | CTX-M, TEM, SHV | ≥2 | [5] |

| AmpC-producing | Overexpressed chromosomal or plasmid-mediated AmpC | ≥8 | [15][30] |

| PBP3 Modification | Amino acid insertions | Elevated, often in combination with other mechanisms | [18][19] |

| Porin-deficient | OmpF/OmpC mutations | 2 to 4-fold increase | [21][22] |

| Efflux Pump Overexpression | AcrAB-TolC | 2 to 8-fold increase | [25] |

Table 2: Prevalence of Cefdinir Resistance-Associated Genes in Clinical E. coli Isolates

| Gene/Gene Family | Encoded Resistance Mechanism | Prevalence in Resistant Isolates | Reference(s) |

| blaCTX-M | CTX-M ESBLs | 35.78% - 88% | [6][7] |

| blaTEM | TEM β-lactamases | 44% - 96.42% | [6][31] |

| blaSHV | SHV β-lactamases | 12% - 17.85% | [6][31] |

| blaCMY | Plasmid-mediated AmpC | 38% | [31] |

| ampC promoter mutations | Chromosomal AmpC overexpression | Frequently observed in resistant isolates | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Cefdinir resistance mechanisms in E. coli.

3.1. Antimicrobial Susceptibility Testing (AST)

-

Objective: To determine the minimum inhibitory concentration (MIC) of Cefdinir against E. coli isolates.

-

Method: Broth microdilution or agar dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial two-fold dilutions of Cefdinir in cation-adjusted Mueller-Hinton broth or agar.

-

Inoculation: Inoculate the prepared dilutions with the bacterial suspension.

-

Incubation: Incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth. Results are interpreted based on CLSI breakpoints.

-

3.2. Phenotypic Detection of ESBL Production

-

Objective: To screen for and confirm the production of ESBLs.

-

-